Nafronyl oxalate

Catalog No.
S536606
CAS No.
3200-06-4
M.F
C24H33NO3
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafronyl oxalate

CAS Number

3200-06-4

Product Name

Nafronyl oxalate

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3

InChI Key

KBAFPSLPKGSANY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Artocoron, Azunaftil, Di Actane, Di-Actane, Dusodril, Gévatran, LS 121, LS-121, LS121, Nafronyl, Nafronyl Oxalate, Nafronyloxalate, Nafti Puren, Nafti ratiopharm, nafti von ct, Nafti-Puren, Nafti-ratiopharm, Naftidrofuryl, Naftifurin Oxalate, Naftilong, Naftilux, Naftiratiopharm, Oxalate, Nafronyl, Oxalate, Naftifurin, Praxilène, Praxilene

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32

Description

The exact mass of the compound Nafronyl oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758462. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pharmaceutical Chemistry

Method of Application: A RP-HPLC method has been developed for Naftidrofuryl Oxalate and validated as per ICH guidelines . The response surface methodology employed with a 3-factor, 3-level Box-Behnken statistical design was used to facilitate method development and optimization . Chromatographic separation was achieved on Zodiac C18 column (100mm×4.6, 3μm), using optimized mobile phase Acetonitrile and pH-7 Tetrabutyl-ammonium buffer solution (90:10), at 282nm . The flow rate and injection volume were 1.0 mL-1 min and 20 μL, respectively .

Results or Outcomes: The method was validated for linearity, system suitability, recovery (accuracy), precision, robustness, ruggedness, limit of quantitation (LOD) and detection (LOQ) as per the ICH guidelines . Calibrations curves were linear (r2= 0.997) at the concentration range of 10 to 50μg/mL . LOD and LOQ values were 12.914μg/mL and 39.132μg/mL respectively .

Application in Treatment of Senile Brain Diseases

Nafronyl Oxalate shows smooth muscle relaxation, increases cerebral blood flow as well as peripheral blood flow, cerebral adenosine triphosphate concentrations and glucose utilization properties . These properties attract its pharmacological applications in the treatment of senile brain diseases .

Treatment of Intermittent Claudication

Nafronyl Oxalate is used in the treatment of Intermittent Claudication due to peripheral arterial disease .

Treatment of Sudden Idiopathic Hearing Loss and Acute Tinnitus

Historically, Nafronyl Oxalate has been used to treat sudden idiopathic hearing loss and acute tinnitus .

Treatment of Muscle Cramps

Nafronyl Oxalate may be effective for relieving the pain of muscle cramps .

Antagonist of 5-HT2 Receptors

Nafronyl Oxalate acts as a selective antagonist of 5-HT2 receptors .

Nafronyl oxalate, also known as Naftidrofuryl oxalate, is a chemical compound utilized primarily in the treatment of peripheral and cerebral vascular disorders. It is classified as a vasodilator, which means it promotes the widening of blood vessels, thereby enhancing blood flow. The compound's chemical structure is represented by the formula C26H35NO7C_{26}H_{35}NO_{7}, and it has a molecular weight of approximately 473.566 g/mol . Nafronyl oxalate is particularly noted for its ability to improve cellular oxidative capacity and act as a spasmolytic agent, which helps to relieve spasms in blood vessels .

The proposed mechanisms of action for Nafronyl oxalate include:

  • Vasodilation: It may relax blood vessels, improving blood flow to peripheral and cerebral tissues [].
  • Enhanced Cellular Oxygen Use: It might improve cellular metabolism by increasing oxygen utilization [].
  • 5-HT2 Receptor Antagonism: Some studies suggest it might block specific serotonin receptors (5-HT2) which could influence blood flow regulation [].
. Initial steps typically include the reaction of diethyl malonate with furfural in the presence of various catalysts such as piperidine and acetic acid. This reaction is conducted under reflux conditions for several hours to yield intermediates that are further processed with oxalic acid hydrates at elevated temperatures .

The general reaction can be summarized as follows:

  • Formation of Intermediate:
    Diethyl malonate+FurfuralIntermediate\text{Diethyl malonate}+\text{Furfural}\rightarrow \text{Intermediate}
  • Final Product Formation:
    Intermediate+Oxalic AcidNafronyl Oxalate\text{Intermediate}+\text{Oxalic Acid}\rightarrow \text{Nafronyl Oxalate}

These reactions highlight the compound's complex synthesis pathway, which requires careful control of temperature and reaction times.

Nafronyl oxalate exhibits significant biological activity, particularly in the realm of neuroprotection. Research indicates that it can mitigate ischemia-induced damage in brain tissues by restoring neurotransmitter levels, specifically acetylcholine, which is crucial for cognitive functions . The compound acts on serotonin receptors (5-HT2), inhibiting serotonin-induced vasoconstriction and platelet aggregation, thus contributing to its vasodilatory effects .

Additionally, studies have shown that nafronyl oxalate may enhance blood flow to ischemic areas, thereby improving oxygen delivery and cellular metabolism .

The synthesis of nafronyl oxalate can be outlined in several steps:

  • Preparation of Diethyl Malonate-Furfural Adduct:
    • Mix diethyl malonate with furfural in a suitable solvent (e.g., toluene) under reflux conditions.
    • Introduce a catalyst (e.g., piperidine) gradually while maintaining the reaction temperature.
  • Formation of Nafronyl Oxalate:
    • Combine the resultant intermediate with oxalic acid hydrates.
    • Heat the mixture to 50-80°C for several hours.
    • Allow the solution to cool before filtering and recrystallizing from ethyl acetate .

This multi-step synthesis underscores the complexity involved in producing nafronyl oxalate.

Nafronyl oxalate is primarily used in medical settings for:

  • Treatment of Peripheral Vascular Disorders: It improves blood circulation in patients with conditions such as intermittent claudication.
  • Cerebrovascular Disorders: It aids in managing conditions like stroke by enhancing cerebral blood flow.
  • Neuroprotective Agent: Its ability to restore neurotransmitter levels makes it a candidate for treating cognitive impairments associated with aging or vascular dementia .

Nafronyl oxalate interacts with various biological systems, particularly concerning its effects on neurotransmitter dynamics. Studies have shown that it can restore levels of acetylcholine and other amino acids in the brain following ischemic events . Additionally, its action on serotonin receptors suggests potential interactions with other medications affecting serotonin pathways.

Several compounds share structural or functional similarities with nafronyl oxalate. Here are some notable ones:

Compound NameStructure TypePrimary UseUnique Features
NaftidrofurylVasodilatorPeripheral vascular disordersBlocks serotonin-induced vasoconstriction
PentoxifyllineMethylxanthine derivativePeripheral vascular diseaseImproves blood flow by reducing blood viscosity
CilostazolPhosphodiesterase inhibitorIntermittent claudicationInhibits platelet aggregation

Nafronyl oxalate stands out due to its specific action on neurotransmitter restoration while also functioning as a vasodilator, making it unique among similar compounds.

Molecular Configuration and Stereochemical Analysis

Nafronyl oxalate (C₂₆H₃₅NO₇) comprises a naphthalene moiety linked to a tetrahydrofuran-propanoate backbone, with a diethylaminoethyl ester group and an oxalate counterion. The molecule harbors two stereogenic centers at the 2-position of the propanoic acid chain and the 2'-position of the tetrahydrofuran ring, resulting in four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). Among these, the (2S,2'R) configuration exhibits the highest biological activity due to optimal receptor binding.

The stereochemical landscape was elucidated via chiral HPLC and X-ray crystallography, revealing that the racemic mixtures form two diastereomeric pairs: (2R,2'R):(2S,2'S) and (2R,2'S):(2S,2'R). Optical rotation studies confirmed enantiomeric relationships within each pair, with specific rotations of +12.5° and -12.5° for the (2R,2'R) and (2S,2'S) isomers, respectively.

Synthetic Pathways and Optimization Strategies

The synthesis of nafronyl oxalate involves a multi-step sequence:

  • Alkylation of tetrahydrofurfuryl alcohol: Reaction with p-toluenesulfonyl chloride yields tetrahydrofurfuryl p-toluenesulfonate.
  • Malonate alkylation: Diethyl malonate reacts with the sulfonate intermediate to form diethyl tetrahydrofurfuryl malonate.
  • Naphthylation: Introduction of the naphthalene group via Friedel-Crafts alkylation using 1-naphthylmethyl chloride.
  • Esterification and salt formation: The final step involves esterification with diethylaminoethyl chloride and counterion exchange with oxalic acid.

Optimization strategies include:

  • Catalyst selection: Sodium hydride enhances reaction rates in the alkylation step, reducing side products.
  • Solvent systems: Ethanol-water mixtures improve crystallinity during salt formation, achieving yields of 84%.
  • Temperature control: Maintaining 0–5°C during esterification prevents racemization.
ParameterOptimal ConditionYield Improvement
Alkylation catalystSodium hydride46.4% → 84%
Crystallization solventEthanol-water (7:3)34% → 67%

Crystallographic Characterization and Polymorphism Studies

Nafronyl oxalate exhibits polymorphism influenced by crystallization conditions. Differential scanning calorimetry (DSC) identified two crystalline forms:

  • Form I: Monoclinic (P2₁/c), melting point 142°C, stable below 30°C.
  • Form II: Orthorhombic (Pbca), melting point 138°C, metastable above 30°C.

XRPD analysis revealed distinct diffraction patterns for each polymorph, with Form I showing peaks at 2θ = 8.9°, 12.7°, and 17.3°, while Form II exhibits peaks at 2θ = 7.5°, 10.2°, and 15.8°. Solubility studies in acetone demonstrated that Form I has a lower solubility (0.164 mg/mL) compared to Form II (0.218 mg/mL).

Phase diagrams constructed via solid-liquid equilibrium (SLE) experiments highlighted a temperature-dependent enantiotropic relationship, where Form I dominates below 30°C, and Form II crystallizes at higher temperatures. Seeding experiments confirmed that introducing Form I nuclei into supersaturated solutions at 25°C selectively yields the stable polymorph.

Stereoisomer Separation Techniques and Chiral Resolution

Separating nafronyl oxalate stereoisomers requires a hybrid approach:

  • Multistage cross-current crystallization: Enriches the target (2S,2'R) racemate from 50% to 92% purity using acetone-water mixtures.
  • Base-catalyzed diastereoisomeric conversion (BCDC): Converts undesired isomers in mother liquors back to equimolar mixtures via sodium hydride-mediated epimerization at 80°C.
  • Chiral chromatography: Final purification on cellulose tris(3,5-dimethylphenylcarbamate) columns achieves 99% enantiomeric excess for (2S,2'R)-nafronyl.

Process metrics:

  • Crystallization yield: 29% (single-stage) → 84% (four-stage with BCDC).
  • Chromatographic throughput: 12 mg/g stationary phase per cycle.
TechniquePurity AchievedKey Parameter
Cross-current crystallization92%Solvent ratio (acetone:H₂O = 4:1)
Chiral chromatography99%Mobile phase (hexane:isopropanol = 85:15)

Nafronyl oxalate demonstrates selective antagonism of 5-hydroxytryptamine₂ (5-HT₂) receptors, with particularly characterized inverse agonist activity at the 5-HT₂A receptor subtype [1] [2]. The compound exhibits high selectivity for 5-HT₂ receptors, specifically inhibiting the binding of spiperone and ketanserin to these receptors [3]. Binding studies have revealed that nafronyl oxalate inhibits [³H]ketanserin binding to 5-HT₂ receptors in mouse brain synaptic membranes in a dose-dependent manner, with an IC₅₀ value of 1.42 × 10⁻⁷ M (142 nanomolar) [4]. This selectivity is demonstrated by the compound's inability to inhibit [³H]serotonin binding to 5-HT₁ receptors at similar concentrations [4].

The mechanism of 5-HT₂ receptor antagonism involves competitive inhibition, as demonstrated in isolated rat caudal arteries where nafronyl oxalate effectively blocked the constrictive effects of serotonin in a dose-dependent, competitive manner [3]. Furthermore, the compound strongly inhibits the formation of serotonin-stimulated inositol triphosphate in aortic myocytes, indicating interference with the phosphatidylinositol-calcium second messenger system [3]. The stereochemical specificity of this activity has been characterized, with research indicating that the C-2S configuration of nafronyl oxalate is crucial for binding affinity with the 5-HT₂A receptor, while the C-2' configuration demonstrates less importance for receptor binding [5].

Receptor TargetBinding ParameterValueReference
5-HT₂ ReceptorsIC₅₀ ([³H]ketanserin)1.42 × 10⁻⁷ M [4]
5-HT₁ ReceptorsInhibitionNo effect [4]
5-HT₂A ReceptorKi0.06 μM [6]

Vasodilatory Effects on Peripheral and Cerebral Circulation

Nafronyl oxalate exerts its vasodilatory effects through multiple mechanisms acting at different levels within the blood vessel wall [7]. The compound causes release of endothelium-derived relaxing factors from the endothelium of femoral arteries, contributing to vasodilation [7]. Additionally, nafronyl oxalate demonstrates nonselective inhibition of the contractile process in vascular smooth muscle, which is particularly pronounced in cerebral arteries [7].

The compound exhibits preferential inhibition of contractions evoked by different stimuli in basilar arteries, with the following potency order: 5-hydroxytryptamine > potassium chloride = anoxia > prostaglandin F₂α = uridine-5'-triphosphate [7]. This selective inhibition pattern suggests targeted action against specific vasoconstriction mechanisms. Nafronyl oxalate also demonstrates prejunctional inhibition of adrenergic neurotransmission, depressing contractions of saphenous veins evoked by electrical stimulation of adrenergic nerve endings while not affecting responses to exogenous norepinephrine [7].

The cerebrovascular effects of nafronyl oxalate have been documented in microsphere-induced cerebral embolism models, where delayed treatment with the compound resulted in improved monoamine neurotransmitter metabolism in brain regions [8]. The compound attenuated decreases in dopamine, noradrenaline, and 5-hydroxytryptamine levels in both hemispheres, with particularly significant improvements in the contralateral hemisphere [8].

Cellular Oxidative Capacity Enhancement Mechanisms

Nafronyl oxalate enhances cellular oxidative capacity through direct effects on mitochondrial enzyme systems and metabolic pathways [9] [10]. The compound demonstrates significant effects on succinate dehydrogenase activity, a key enzyme in the tricarboxylic acid cycle and electron transport chain complex II [11] [9]. In microsphere-induced cerebral ischemia models, nafronyl oxalate treatment resulted in significant restoration of mitochondrial succinate dehydrogenase activity in both mildly and severely injured mitochondria [10].

The compound's effects on oxidative phosphorylation have been characterized in detail. Treatment with nafronyl oxalate elicited slight but significant restoration of oxidative phosphorylation ability in mildly injured mitochondria isolated from rats after cerebral embolism, particularly when measured in the presence of glutamate as substrate [10]. Exposure of mitochondria to nafronyl oxalate at concentrations of 0.1 to 1 μM significantly restored succinate dehydrogenase activity in brain mitochondria isolated from rats following cerebral embolism [10].

Studies examining the metabolic response to exercise in humans demonstrated that nafronyl oxalate enhances cellular oxidative activity in vivo [12]. Exercise with nafronyl oxalate caused significantly greater rises in blood pyruvate concentration during exercise and post-exercise periods compared to controls, while lactate/pyruvate ratios were significantly reduced during the post-exercise period [12]. This reduction in lactate/pyruvate ratios provides evidence that nafronyl oxalate enhances cellular oxidative activity by improving aerobic metabolism efficiency [12].

ParameterEffectConcentration/DoseReference
Succinate Dehydrogenase ActivitySignificant restoration0.1-1 μM [10]
Oxidative PhosphorylationRestoration in mildly injured mitochondria3 μM [10]
Lactate/Pyruvate RatioSignificant reduction post-exercise300 mg oral [12]

Interaction with Adenosine Triphosphate Metabolic Pathways

Nafronyl oxalate demonstrates significant effects on adenosine triphosphate metabolism and energy production pathways in cellular systems [13] [9]. The compound's beneficial effects on energy metabolism have been documented in microsphere-induced cerebral embolism models, where treatment resulted in significant recovery of tissue high-energy phosphate levels and normalization of lactate concentrations [13] [9].

In brain tissue affected by microsphere embolism, nafronyl oxalate treatment for 3 or 5 days elicited significant recovery of tissue adenosine triphosphate and creatine phosphate levels, with concurrent decreases in lactate accumulation [13]. This recovery was associated with significant restoration of mitochondrial oxidative phosphorylation rates, particularly evident on the fifth day of treatment [9]. The compound's effects were observed across multiple brain regions, including cortex, striatum, and hippocampus of both hemispheres [13].

The mechanism of adenosine triphosphate enhancement involves improvement of aerobic glucose metabolism through direct effects on mitochondrial enzyme systems [11]. Nafronyl oxalate improves glucose aerobic metabolism by acting on succinate dehydrogenase, thereby enhancing the efficiency of the electron transport chain and oxidative phosphorylation [11]. This leads to increased adenosine triphosphate production while reducing reliance on anaerobic glycolysis and associated lactate formation.

Studies on venotropic drugs, including nafronyl oxalate, demonstrated protective effects on cellular adenosine triphosphate content under hypoxic conditions [14]. When tested on endothelial cells, nafronyl oxalate prevented the decrease in adenosine triphosphate content induced by mitochondrial respiratory chain inhibitors such as amytal and antimycin A [14]. This protective effect is attributed to the compound's ability to maintain mitochondrial respiratory activity and oxidative phosphorylation efficiency under stress conditions.

Metabolic ParameterEffectTime CourseReference
Tissue ATP LevelsSignificant recovery3-5 days treatment [13]
Tissue LactateSignificant decrease3-5 days treatment [13]
Creatine PhosphateSignificant recovery3-5 days treatment [13]
Mitochondrial Oxidative PhosphorylationRestorationDay 5 of treatment [9]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

383.24604391 g/mol

Monoisotopic Mass

383.24604391 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42H8PQ0NMJ

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Pictograms

Irritant

Irritant

Other CAS

3200-06-4

Wikipedia

Naftidrofuryl

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Squires H, Simpson E, Meng Y, Harnan S, Stevens J, Wong R, Thomas S, Michaels J, Stansby G. A systematic review and economic evaluation of cilostazol, naftidrofuryl oxalate, pentoxifylline and inositol nicotinate for the treatment of intermittent claudication in people with peripheral arterial disease. Health Technol Assess. 2011 Dec;15(40):1-210. doi: 10.3310/hta15400. Review. PubMed PMID: 22142554; PubMed Central PMCID: PMC4781353.
2: Stevens JW, Simpson E, Harnan S, Squires H, Meng Y, Thomas S, Michaels J, Stansby G. Systematic review of the efficacy of cilostazol, naftidrofuryl oxalate and pentoxifylline for the treatment of intermittent claudication. Br J Surg. 2012 Dec;99(12):1630-8. doi: 10.1002/bjs.8895. Epub 2012 Oct 3. Review. PubMed PMID: 23034699.
3: Hong H, Mackey WC. The limits of evidence in drug approval and availability: a case study of cilostazol and naftidrofuryl for the treatment of intermittent claudication. Clin Ther. 2014 Aug 1;36(8):1290-301. doi: 10.1016/j.clinthera.2014.06.010. Epub 2014 Jul 8. Review. PubMed PMID: 25012728.
4: Marcial JM, Pérez R, Vargas P, Franqui-Rivera H. Non-Invasive Therapy of Peripheral Arterial Disease. Bol Asoc Med P R. 2015 Jul-Sep;107(3):52-7. Review. PubMed PMID: 26742197.
5: Girolami B, Bernardi E, Prins MH, Ten Cate JW, Hettiarachchi R, Prandoni P, Girolami A, Büller HR. Treatment of intermittent claudication with physical training, smoking cessation, pentoxifylline, or nafronyl: a meta-analysis. Arch Intern Med. 1999 Feb 22;159(4):337-45. Review. PubMed PMID: 10030306.
6: de Backer TL, Vander Stichele R, Lehert P, Van Bortel L. Naftidrofuryl for intermittent claudication. Cochrane Database Syst Rev. 2012 Dec 12;12:CD001368. doi: 10.1002/14651858.CD001368.pub4. Review. PubMed PMID: 23235580.
7: Kuznetsov MR, Kosykh IV, Iumin SM, Kunitsyn NV, Kuznetsova VF, Tolstikhin VIu, Magnitskiĭ LA. [Use of naftidrofuryl in angiology]. Angiol Sosud Khir. 2014;20(4):27-35. Review. Russian. PubMed PMID: 25490354.
8: Melzer J, Saller R. [Clinical studies in peripheral arterial occlusive disease: update from the aspects of a meta-narrative review]. Forsch Komplementmed. 2013;20 Suppl 2:17-21. doi: 10.1159/000351720. Epub 2013 Jun 14. Review. German. PubMed PMID: 23860108.
9: Katzberg HD, Khan AH, So YT. Assessment: symptomatic treatment for muscle cramps (an evidence-based review): report of the therapeutics and technology assessment subcommittee of the American academy of neurology. Neurology. 2010 Feb 23;74(8):691-6. doi: 10.1212/WNL.0b013e3181d0ccca. Review. PubMed PMID: 20177124.
10: Goldsmith DR, Wellington K. Naftidrofuryl: a review of its use in the treatment of intermittent claudication. Drugs Aging. 2005;22(11):967-77. Review. PubMed PMID: 16323973.
11: Smith FB, Bradbury A, Fowkes G. Intravenous naftidrofuryl for critical limb ischaemia. Cochrane Database Syst Rev. 2012 Jul 11;(7):CD002070. doi: 10.1002/14651858.CD002070.pub2. Review. PubMed PMID: 22786478.
12: Hazell JW. Tinnitus. Br J Hosp Med. 1979 Nov;22(5):468-71. Review. PubMed PMID: 395984.
13: Lu D, Song H, Hao Z, Wu T, McCleery J. Naftidrofuryl for dementia. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD002955. doi: 10.1002/14651858.CD002955.pub4. Review. PubMed PMID: 22161372.
14: Li W, Cao LX, Li GR, Jin WJ. [Applications of phosphorimetry in pharmaceutical analysis]. Guang Pu Xue Yu Guang Pu Fen Xi. 2002 Jun;22(3):518-22. Review. Chinese. PubMed PMID: 12938353.
15: Cook P, James I. Drug therapy: cerebral vasodilators (first of two parts). N Engl J Med. 1981 Dec 17;305(25):1508-13. Review. PubMed PMID: 7029283.
16: Norris CH. Drugs affecting the inner ear. A review of their clinical efficacy, mechanisms of action, toxicity, and place in therapy. Drugs. 1988 Dec;36(6):754-72. Review. PubMed PMID: 3065060.
17: Butler JV, Mulkerrin EC, O'Keeffe ST. Nocturnal leg cramps in older people. Postgrad Med J. 2002 Oct;78(924):596-8. Review. PubMed PMID: 12415081; PubMed Central PMCID: PMC1742527.
18: Heidrich H. [Peripheral arterial occlusions. Principles, possibilities and limits of conservative therapy]. ZFA (Stuttgart). 1981 Apr 10;57(10):742-50. Review. German. PubMed PMID: 6165157.
19: Naftidrofuryl (Praxilene). Drug Ther Bull. 1988 Apr 5;26(7):25-7. Review. PubMed PMID: 3286179.
20: De Backer T, Vander Stichele R, De Buyzere M, De Backer G, Van Bortel L. Silence of the limbs pharmacological symptomatic treatment of intermittent claudication. Curr Vasc Pharmacol. 2010 May;8(3):383-7. Review. PubMed PMID: 19485897.

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